molecular formula C17H20N2O2 B5600447 N-(6-methoxy-8-quinolinyl)cyclohexanecarboxamide

N-(6-methoxy-8-quinolinyl)cyclohexanecarboxamide

Cat. No.: B5600447
M. Wt: 284.35 g/mol
InChI Key: KCONULKYTRNOGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-methoxy-8-quinolinyl)cyclohexanecarboxamide is a useful research compound. Its molecular formula is C17H20N2O2 and its molecular weight is 284.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 284.152477885 g/mol and the complexity rating of the compound is 355. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimycobacterial Activity

A study conducted by Kantevari et al. (2011) synthesized a series of novel aryl and thiophenyl tethered dihydro-6H-quinolin-5-ones, demonstrating significant in vitro antimycobacterial activity against Mycobacterium tuberculosis H37Rv. Among the compounds screened, two dihydro-6H-quinolin-5-ones were identified as the most active, showcasing the compound's potential as a base for developing antimycobacterial agents (Kantevari et al., 2011).

Nonlinear Optical Properties

Zidan, Arfan, and Allahham (2017) investigated the nonlinear optical properties of quinine and quinotoxine salts using the Z-scan technique. This research provides insights into the potential use of quinoline derivatives, including N-(6-methoxy-8-quinolinyl)cyclohexanecarboxamide, in optical devices due to their reverse saturable absorption and other promising nonlinear optical characteristics (Zidan, Arfan, & Allahham, 2017).

Polymorphic Modifications and Diuretic Properties

Shishkina et al. (2018) identified two polymorphic modifications of a related quinoline compound, demonstrating its strong diuretic properties and potential as a new remedy for hypertension. This study illustrates the structural versatility and functional applications of quinoline derivatives in medical research (Shishkina et al., 2018).

ATM Kinase Inhibition for Cancer Therapy

Degorce et al. (2016) discovered and optimized a novel series of 3-quinoline carboxamides as selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase, demonstrating potent efficacy in vivo in disease-relevant models. This research highlights the potential of quinoline derivatives in developing therapies for conditions involving DNA damage response pathways (Degorce et al., 2016).

Anticonvulsant Agents

Ahmed et al. (2016) detailed a green synthesis of 5H-indeno[1,2-b]quinoline-9,11(6H,10H)-dione derivatives, evaluated for their anticonvulsant activity. This study underscores the potential of quinoline derivatives in creating new anticonvulsant agents, offering insights into their mechanism of action and therapeutic application (Ahmed et al., 2016).

Properties

IUPAC Name

N-(6-methoxyquinolin-8-yl)cyclohexanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-21-14-10-13-8-5-9-18-16(13)15(11-14)19-17(20)12-6-3-2-4-7-12/h5,8-12H,2-4,6-7H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCONULKYTRNOGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1)C=CC=N2)NC(=O)C3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.